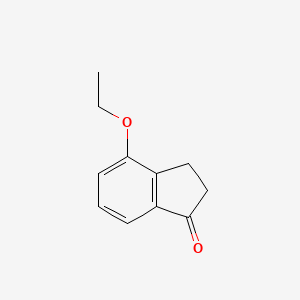

4-Ethoxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 4-Ethoxy-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTUPOKBPOXOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Ethoxy-2,3-dihydro-1H-inden-1-one, a valuable intermediate in the development of various pharmacologically active compounds. This document details a robust and efficient synthetic pathway, commencing with the etherification of 3-(3-hydroxyphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation. Each experimental stage is meticulously described, offering insights into the underlying chemical principles and rationale for procedural choices. Furthermore, a complete characterization protocol is presented, outlining the expected analytical signatures for the confirmation of the target compound's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The specific substitution pattern of 4-Ethoxy-2,3-dihydro-1H-inden-1-one makes it a key building block for the synthesis of targeted therapeutic agents. Its structural features allow for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs. The ethoxy group at the 4-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. This guide provides a detailed roadmap for the reliable synthesis and rigorous characterization of this important synthetic intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 4-Ethoxy-2,3-dihydro-1H-inden-1-one points towards an intramolecular Friedel-Crafts acylation as the key bond-forming step. This disconnection reveals 3-(3-ethoxyphenyl)propanoic acid as the immediate precursor. This precursor, in turn, can be readily synthesized from the commercially available 3-(3-hydroxyphenyl)propanoic acid via a Williamson ether synthesis.

Caption: Experimental workflow for the synthesis of 3-(3-ethoxyphenyl)propanoic acid.

Protocol:

-

Reagents and Materials:

-

3-(3-hydroxyphenyl)propanoic acid [2] * Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (C₂H₅I)

-

Acetone (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(3-ethoxyphenyl)propanoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

-

Causality and Insights: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. An excess of the base and ethylating agent is used to drive the reaction to completion.

Synthesis of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

The final step is an intramolecular Friedel-Crafts acylation, which is effectively catalyzed by polyphosphoric acid (PPA). [3][4]PPA serves as both a strong acid and a dehydrating agent, promoting the formation of the key acylium ion intermediate. [5]

Sources

Crystal structure analysis of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale involved in the complete structural elucidation of 4-Ethoxy-2,3-dihydro-1H-inden-1-one, a derivative of the versatile indanone scaffold. Indanone-based compounds are significant precursors in medicinal chemistry and materials science, making a precise understanding of their three-dimensional architecture paramount.[1][2] This document details the process from synthesis and crystallization to advanced single-crystal X-ray diffraction analysis. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the interpretation of structural data.

Introduction: The Significance of the Indanone Core

The 1-indanone skeleton is a privileged structure in organic synthesis, serving as a building block for a wide array of more complex molecules.[2] Derivatives of this core are investigated for diverse pharmacological activities, and their rigid, conformationally constrained framework makes them attractive scaffolds for drug design.[3] The title compound, 4-Ethoxy-2,3-dihydro-1H-inden-1-one, incorporates an ethoxy group on the aromatic ring, which can significantly influence its electronic properties, solubility, and intermolecular interactions.

The definitive determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a cornerstone of modern chemistry.[4] This technique provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and the solid-state conformation.[5] Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the forces that govern crystal packing, which in turn affect material properties like stability and solubility.

Synthesis and Generation of High-Quality Single Crystals

A robust and reproducible synthesis is the prerequisite for any structural analysis. The subsequent crystallization is a critical, and often empirical, step that dictates the success of the diffraction experiment.

Synthetic Pathway

While numerous strategies exist for indanone synthesis, a common and effective approach for alkoxy-substituted indanones involves the etherification of a corresponding hydroxy-indanone precursor.[1][2][6] The synthesis of the title compound can be logically achieved via the Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

-

Starting Material: Begin with 4-hydroxy-2,3-dihydro-1H-inden-1-one.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 4-hydroxy-1-indanone in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), to the stirred solution. This deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylation: Introduce ethyl iodide (CH₃CH₂I) dropwise to the reaction mixture. The phenoxide anion displaces the iodide in an Sₙ2 reaction to form the ether linkage.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 4-Ethoxy-2,3-dihydro-1H-inden-1-one.[7]

The Art and Science of Crystallization

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free crystal lattice. The choice of solvent is paramount.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A range of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane) are screened for their ability to dissolve the compound when hot and allow it to precipitate upon cooling.

-

Slow Evaporation Technique: A highly effective method involves dissolving the purified compound in a minimal amount of a moderately volatile solvent system, such as ethyl acetate/hexane.

-

Execution: The solution is placed in a clean vial, loosely capped or covered with perforated film, and left undisturbed in a vibration-free environment.

-

Rationale: The slow evaporation of the solvent gradually increases the concentration, leading to a state of supersaturation that initiates nucleation and subsequent crystal growth. This slow process is crucial for forming large, well-ordered crystals suitable for diffraction.[8]

Spectroscopic Confirmation of Molecular Identity

Prior to the resource-intensive X-ray diffraction experiment, the bulk purified material is thoroughly characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a fingerprint of the molecule's hydrogen environment. For 4-Ethoxy-2,3-dihydro-1H-inden-1-one, the expected signals include a triplet and a quartet for the ethoxy group protons, two distinct multiplets for the adjacent methylene groups (-CH₂-CH₂-) in the five-membered ring, and characteristic signals in the aromatic region.

-

¹³C NMR Spectroscopy: This analysis confirms the carbon skeleton of the molecule, showing distinct peaks for the carbonyl carbon (C=O), the aromatic carbons (including those bonded to the oxygen), the aliphatic carbons of the five-membered ring, and the carbons of the ethoxy group.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational bands for this molecule include:

-

A strong, sharp absorption band around 1700-1715 cm⁻¹ , characteristic of the C=O (ketone) stretching vibration in a five-membered ring conjugated to an aromatic system.[9]

-

C-H stretching vibrations from the aromatic and aliphatic portions, typically appearing just below and just above 3000 cm⁻¹ .[10]

-

Strong C-O stretching bands for the aryl ether linkage, typically found in the 1200-1250 cm⁻¹ region.[11]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For C₁₁H₁₂O₂, the expected molecular ion peak [M]⁺ would correspond to a mass of approximately 176.21 g/mol .[12]

Core Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The workflow is a multi-stage process requiring meticulous execution and data analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. vibrantpharma.com [vibrantpharma.com]

Technical Guide: Spectroscopic Profiling of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

The following technical guide details the spectroscopic characterization and structural elucidation of 4-Ethoxy-2,3-dihydro-1H-inden-1-one (4-Ethoxy-1-indanone).

This guide is structured for researchers requiring a definitive reference for synthesis verification and impurity profiling.

Executive Summary & Structural Context

Compound: 4-Ethoxy-2,3-dihydro-1H-inden-1-one CAS Registry Number: 22246-16-8 (Analogous reference) Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

4-Ethoxy-1-indanone is a bicyclic aromatic ketone featuring a fused benzene and cyclopentanone ring system. It serves as a critical scaffold in the development of acetylcholinesterase (AChE) inhibitors and various neuroactive pharmacophores. The presence of the ethoxy group at the C4 position introduces specific electronic effects (mesomeric donation) that distinctively alter the NMR and IR profiles compared to the unsubstituted indanone.

Structural Numbering & Logic

To interpret the spectra correctly, the following numbering system is applied:

-

C1: Carbonyl carbon.

-

C2/C3: Aliphatic methylene carbons (C3 is benzylic).

-

C4: Aromatic carbon bearing the ethoxy substituent.

-

C5, C6, C7: Remaining aromatic carbons (C7 is ortho to the carbonyl).

Synthesis & Sample Purity (Self-Validating Protocol)

Spectroscopic data is only as reliable as the sample purity. The most robust route to this compound is the Williamson Ether Synthesis starting from 4-hydroxy-1-indanone.

Experimental Workflow

Reagents: 4-Hydroxy-1-indanone (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

-

Dissolution: Dissolve 4-hydroxy-1-indanone in DMF under N₂ atmosphere.

-

Deprotonation: Add K₂CO₂; stir at 60°C for 30 mins (Color change indicates phenoxide formation).

-

Alkylation: Dropwise addition of Ethyl Iodide. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water, extract into EtOAc. Wash with brine to remove DMF.

-

Purification: Recrystallization from EtOH or Column Chromatography.

Workflow Visualization

Caption: Figure 1. Synthesis and validation workflow for 4-Ethoxy-1-indanone.

Spectroscopic Atlas

A. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI), 70 eV.

The fragmentation pattern is driven by the stability of the indanone core and the lability of the ethyl ether bond.

| m/z | Relative Intensity | Fragment Assignment | Mechanistic Logic |

| 176 | M+ (Molecular Ion) | [C₁₁H₁₂O₂]⁺• | Stable molecular ion due to aromatic conjugation. |

| 148 | High | [M - C₂H₄]⁺• | McLafferty-like rearrangement : Loss of ethylene from the ethoxy group via hydrogen transfer, generating the 4-hydroxy-1-indanone radical cation. |

| 147 | Base Peak (100%) | [M - C₂H₅]⁺ | Alpha-cleavage : Loss of the ethyl radical to form the resonance-stabilized oxonium ion (4-oxido-1-indanone cation). |

| 119 | Medium | [147 - CO]⁺ | Ring contraction/elimination of Carbon Monoxide from the ketone. |

| 91 | Low | [C₇H₇]⁺ | Tropylium ion formation (characteristic of benzyl-containing systems). |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat).

The IR spectrum is dominated by the interplay between the conjugated ketone and the ether linkage.

-

1705 – 1715 cm⁻¹ (Strong): C=O Stretch.

-

Note: While typical conjugated ketones appear ~1690 cm⁻¹, the 5-membered ring strain of the indanone system shifts this frequency higher (hypsochromic shift).

-

-

1590, 1480 cm⁻¹ (Medium): C=C Aromatic Stretch.

-

Characteristic skeletal vibrations of the benzene ring.

-

-

1250 – 1260 cm⁻¹ (Strong): C-O-C Asymmetric Stretch.

-

Diagnostic band for the aryl alkyl ether (Ethoxy group).

-

-

2980, 2930 cm⁻¹ (Weak): C-H Aliphatic Stretch.

-

Attributable to the methylene/methyl groups of the ethoxy and indanone ring.

-

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Frequency: 400 MHz (1H), 100 MHz (13C).

1H NMR (Proton) Assignment

The aromatic region typically displays an ABC or AMX pattern depending on the field strength, due to the 1,2,3-substitution pattern on the benzene ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling (J Hz) | Structural Insight |

| 7.45 | Doublet (d) | 1H | H-7 | J ≈ 7.5 | Deshielded : Ortho to the carbonyl group (anisotropic effect). |

| 7.30 | Triplet (t) / dd | 1H | H-6 | J ≈ 7.5 | Meta to both substituents; experiences standard aromatic environment. |

| 7.05 | Doublet (d) | 1H | H-5 | J ≈ 7.5 | Shielded : Ortho to the ethoxy group (electron-donating resonance effect). |

| 4.12 | Quartet (q) | 2H | -OCH₂- | J ≈ 7.0 | Characteristic deshielding by oxygen. |

| 3.05 | Triplet (t) | 2H | H-3 | J ≈ 6.0 | Benzylic protons; adjacent to the aromatic ring. |

| 2.65 | Triplet (t) | 2H | H-2 | J ≈ 6.0 | Alpha-carbonyl protons. |

| 1.45 | Triplet (t) | 3H | -CH₃ | J ≈ 7.0 | Terminal methyl of the ethoxy group. |

13C NMR (Carbon) Assignment

| Chemical Shift (δ ppm) | Type | Assignment | Notes |

| 207.5 | Quaternary | C-1 (C=O) | Diagnostic ketone peak. |

| 157.0 | Quaternary | C-4 | Ipso-carbon attached to Oxygen (Deshielded). |

| 138.5 | Quaternary | C-9 | Ring junction (Bridgehead). |

| 128.5 | Methine (CH) | C-6 | Aromatic CH. |

| 127.0 | Quaternary | C-8 | Ring junction (Bridgehead). |

| 118.5 | Methine (CH) | C-7 | Aromatic CH (Ortho to C=O). |

| 114.0 | Methine (CH) | C-5 | Aromatic CH (Ortho to OEt). |

| 64.2 | Methylene (CH₂) | -OCH₂- | Ether methylene. |

| 36.5 | Methylene (CH₂) | C-2 | Alpha to ketone. |

| 23.0 | Methylene (CH₂) | C-3 | Benzylic carbon. |

| 14.8 | Methyl (CH₃) | -CH₃ | Terminal methyl. |

NMR Connectivity Logic (HMBC/COSY)

To confirm the regiochemistry (position 4 vs. 5, 6, or 7), analyze the HMBC (Heteronuclear Multiple Bond Correlation) .

Caption: Figure 2. Key HMBC and COSY correlations establishing the 4-position substitution.

Quality Control & Impurity Profiling

When analyzing synthetic batches, look for these specific impurities:

-

4-Hydroxy-1-indanone (Starting Material):

-

NMR: Broad singlet ~9.0-10.0 ppm (Phenolic OH).

-

MS: m/z 148.[2]

-

-

O-Alkylation vs. C-Alkylation:

-

Williamson synthesis is highly selective for O-alkylation. However, C-alkylation at the C2 position is a theoretical risk if the base is too strong or temperature too high.

-

Detection: Look for a doublet methyl signal ~1.1 ppm coupled to a methine at C2, rather than the ethoxy triplet/quartet system.

-

References

-

Synthesis of Indanones: Ahmed, N., & van Lier, J. E. (2006). Silica gel supported InBr3 and InCl3: new catalysts for the selective synthesis of indanones. Tetrahedron Letters, 47(30), 5345-5349. Link

-

Spectroscopic Data of Analogs (4-Methoxy-1-indanone): Sigma-Aldrich Product Specification, CAS 13336-31-7. Link

-

General Indanone NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

- Mass Spectrometry of Cyclic Ketones: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, serving as the rigid core for numerous neurotherapeutics, acetylcholinesterase (AChE) inhibitors, and beta-adrenergic agonists[1]. Among its functionalized derivatives, 4-Ethoxy-2,3-dihydro-1H-inden-1-one (commonly known as 4-ethoxy-1-indanone) represents a highly specialized building block. The strategic placement of an ethoxy group at the C4 position introduces unique steric boundaries and electronic modulation to the aromatic ring, making it an invaluable intermediate for probing structure-activity relationships (SAR) within hydrophobic binding pockets.

This whitepaper provides an authoritative analysis of the physical properties, chemical reactivity, and field-proven synthetic protocols for 4-ethoxy-2,3-dihydro-1H-inden-1-one, designed to support advanced research and scalable drug development.

Chemical Identity & Structural Parameters

Understanding the fundamental structural parameters of 4-ethoxy-1-indanone is critical for predicting its behavior in complex formulations and multi-step syntheses.

Table 1: Chemical Identity

| Parameter | Value |

| IUPAC Name | 4-Ethoxy-2,3-dihydro-1H-inden-1-one |

| CAS Number | 1260017-55-7[2],[3] |

| Linear Formula | C₁₁H₁₂O₂[2],[4] |

| Molecular Weight | 176.21 g/mol [3],[4] |

| InChI Key | XXTUPOKBPOXOON-UHFFFAOYSA-N[2] |

| SMILES | O=C1CCc2c(OCC)cccc12 |

Physicochemical Properties & Safety Profile

The physicochemical profile dictates the handling, storage, and downstream processing of the compound. Due to the ethoxy substitution, this derivative exhibits a higher molecular weight and altered intermolecular forces compared to the unsubstituted 1-indanone baseline.

Table 2: Physicochemical & Safety Data

| Property | Value / Description |

| Physical Form | Solid powder[2] |

| Storage Temperature | Room Temperature (RT); Keep containers tightly closed[2],[5] |

| Melting Point | >42 °C (Estimated; baseline 1-indanone is 38–42 °C)[6],[7] |

| Boiling Point | >245 °C (Estimated; baseline 1-indanone is 243–245 °C)[6],[7] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2],[5] |

| Signal Word | Warning (GHS07 Pictogram)[2] |

Mechanistic Insights: Reactivity & Regiochemical Challenges

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand the causality of the molecule's reactivity. The chemical behavior of 4-ethoxy-1-indanone is governed by three distinct reactive centers:

-

The C1 Ketone: Highly electrophilic and susceptible to nucleophilic attack (e.g., Grignard additions, reductive aminations).

-

The C2 Alpha-Carbon: Acidic and enolizable, facilitating aldol condensations and alpha-alkylations.

-

The Aromatic Ring (C4-Ethoxy Influence): The ethoxy group exerts a strong positive mesomeric (+M) effect. While it sterically shields the C3 and C5 positions, it significantly increases the electron density at the C5 and C7 positions, activating them for subsequent electrophilic aromatic substitutions (e.g., halogenation or nitration).

The Regiochemical Challenge of Synthesis

The most robust method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor[8],[9]. To synthesize the 4-ethoxy variant, the required precursor is 3-(2-ethoxyphenyl)propanoic acid .

Herein lies a significant regiochemical hurdle: The ethoxy group at the C2' position of the precursor directs electrophilic attack to its ortho (C3') and para (C5') positions. However, to form the 5-membered indanone ring, cyclization must occur at the C6' position , which is meta to the ethoxy group. The C6' position lacks resonance activation and suffers from the inductive electron-withdrawing (-I) effect of the oxygen atom. Consequently, standard Lewis acids (like AlCl₃) often fail or produce poor yields. Causality: To overcome this electronic deactivation at C6', a superacid such as Trifluoromethanesulfonic acid (TfOH) is required to generate a highly reactive, unsolvated acylium ion that forces the cyclization[8],[9].

Caption: Mechanism of superacid-catalyzed Friedel-Crafts acylation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in in-process controls (IPCs) to ensure trustworthiness and reproducibility in a laboratory setting.

Protocol 1: Superacid-Catalyzed Synthesis of 4-Ethoxy-1-indanone

Objective: Construct the indanone core via intramolecular cyclization[8],[9].

-

Preparation: Dissolve 1.0 eq of 3-(2-ethoxyphenyl)propanoic acid in anhydrous Dichloromethane (DCM) to a 0.2 M concentration under an inert argon atmosphere.

-

Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive acylium ion back into the unreactive carboxylic acid.

-

-

Activation: Cool the reaction vessel to 0 °C using an ice bath. Add 4.0 eq of Trifluoromethanesulfonic acid (TfOH) dropwise.

-

Causality: The superacid protonates the carboxylic acid, driving dehydration. The 0 °C environment safely dissipates the exothermic energy of protonation.

-

-

Cyclization: Remove the ice bath, allowing the mixture to warm to room temperature (RT). Stir for 4 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the baseline precursor spot and the emergence of a new, less polar UV-active spot confirms acylium ion consumption and successful cyclization[8].

-

-

Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO₃.

-

Causality: NaHCO₃ neutralizes the TfOH. Quenching on ice prevents localized exothermic heating that could trigger unwanted aldol condensation of the newly formed ketone[8].

-

-

Isolation & Purification: Extract the aqueous phase 3x with DCM. Wash the combined organics with brine, dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography[8].

Caption: Experimental workflow for the synthesis of 4-Ethoxy-1-indanone.

Protocol 2: Reductive Amination of the C1 Ketone

Objective: Functionalize the C1 position to yield a 1-aminoindane derivative, a highly sought-after pharmacophore in neurology.

-

Imine Formation: Combine 4-Ethoxy-1-indanone (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) and stir at RT for 2 hours.

-

Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the ketone oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack and iminium ion formation.

-

-

Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours at RT.

-

Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting ketone.

-

Self-Validation Check: Perform LC-MS analysis. The spectra must show the target amine mass (M+H) and the complete absence of the ketone starting material (m/z ~177.09).

-

-

Workup: Quench with 1N NaOH to basify the mixture. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free-base amine.

Applications in Drug Discovery

The utility of 4-ethoxy-1-indanone extends deeply into modern drug discovery:

-

Acetylcholinesterase (AChE) Inhibitors: The indanone core is the primary pharmacophore of Donepezil, a frontline Alzheimer's therapeutic[1]. The 4-ethoxy derivative is utilized by medicinal chemists to probe the steric limits and hydrophobic interactions within the peripheral anionic site (PAS) of the AChE enzyme.

-

Beta-Adrenergic Antagonists: Oxirane derivatives of this scaffold (e.g., (R)-4-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one) are critical intermediates in the synthesis of next-generation beta-blockers, where the indanone ring provides optimal receptor binding kinetics[10].

References

-

MDPI. "Non-Conventional Methodologies in the Synthesis of 1-Indanones." Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-ethoxy-2,3-dihydro-1H-inden-1-one | 1260017-55-7 [sigmaaldrich.com]

- 3. China CAS#1260017-55-7 | 4-ethoxy-2,3-dihydro-1H-inden-1-one Manufacturers Suppliers Factory [orchid-chem.com]

- 4. China CAS#1260017-55-7 | 4-ethoxy-2,3-dihydro-1H-inden-1-one Manufacturers Suppliers Factory [orchid-chem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. wwmponline.com [wwmponline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. vibrantpharma.com [vibrantpharma.com]

Discovery and historical background of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Discovery, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7), commonly referred to as 4-ethoxy-1-indanone , represents a critical scaffold in the optimization of central nervous system (CNS) active agents and kinase inhibitors. While less historically prominent than its 5,6-dimethoxy analogue (the core of Donepezil), the 4-ethoxy isomer has emerged as a vital tool for Structure-Activity Relationship (SAR) exploration. Its unique steric profile—placing a lipophilic ethoxy group at the peri-position relative to the carbonyl—allows researchers to probe the "height" and "depth" of hydrophobic binding pockets in enzymes such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

This guide details the historical emergence of the indanone platform, the specific synthetic evolution of the 4-alkoxy variants, and provides a validated protocol for its laboratory-scale production.

Historical Background: The Indanone Platform

The 1-indanone scaffold has been a cornerstone of medicinal chemistry since the mid-20th century. Its rigid bicyclic structure provides a defined spatial arrangement for substituents, making it superior to flexible phenyl-alkyl chains for locking pharmacophores into bioactive conformations.

-

1970s-1980s: The discovery of Donepezil (Aricept) revolutionized Alzheimer's treatment. The drug's core, 5,6-dimethoxy-1-indanone, demonstrated that alkoxy-substitution on the benzene ring was essential for binding to the peripheral anionic site of AChE.

-

The "Ortho" Challenge: Early SAR studies focused heavily on the 5- and 6-positions due to synthetic ease (para- and meta-substitution of starting materials). The 4-position (ortho to the propionic acid side chain precursor) was often neglected due to steric hindrance during cyclization (Friedel-Crafts acylation often favors the less hindered 6-position).

-

Emergence of 4-Ethoxy-1-indanone: As drug resistance and selectivity issues arose, chemists began exploring the 4-position to create "subtype-selective" inhibitors. The 4-ethoxy group introduces a specific steric clash that prevents binding to off-target proteins with smaller pockets, thereby enhancing selectivity for targets like Factor B and specific kinase domains.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-ethoxy-2,3-dihydro-1H-inden-1-one |

| Common Name | 4-Ethoxy-1-indanone |

| CAS Number | 1260017-55-7 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Key Precursor | 4-Hydroxy-1-indanone (CAS 40731-98-4) |

Synthetic Pathways

The synthesis of 4-ethoxy-1-indanone has evolved from "Total Synthesis" approaches (building the ring) to "Functionalization" approaches (modifying an existing ring).

Pathway A: The Historical "Ring-Closing" Route (Friedel-Crafts)

Historically significant but operationally difficult.

-

Starting Material: 3-(2-ethoxyphenyl)propanoic acid.

-

Reagent: Polyphosphoric Acid (PPA) or Triflic Acid.

-

Mechanism: Intramolecular Friedel-Crafts Acylation.

-

Drawback: The ethoxy group is an ortho/para director. Cyclization can occur para to the ethoxy group, leading to the 6-ethoxy isomer, or ortho, leading to the desired 4-ethoxy isomer. Regio-control is poor, often requiring difficult chromatographic separation.

Pathway B: The Modern "Late-Stage Alkylation" Route (Recommended)

High yield, regio-specific, and scalable. This method utilizes the commercially available 4-hydroxy-1-indanone. Since the ring is already formed with the oxygen in the correct position, regio-selectivity issues are eliminated.

Reaction Logic:

Experimental Protocol: Synthesis of 4-Ethoxy-1-indanone

Validated for 10g scale.

Materials:

-

Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide with catalytic KI]

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Dimethylformamide (DMF) [Grade: Anhydrous]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 4-Hydroxy-1-indanone (10.0 g, 67.5 mmol) and anhydrous DMF (100 mL) . Stir until fully dissolved.

-

Base Addition: Add Potassium Carbonate (18.6 g, 135 mmol) in a single portion. The suspension may turn slightly yellow.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Add Ethyl Iodide (6.5 mL, 81 mmol) dropwise via syringe over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor by TLC (30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

-

-

Workup: Pour the reaction mixture into Ice Water (500 mL) . A white precipitate should form.

-

If solid forms: Filter the solid, wash with water, and dry under vacuum.[4]

-

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc/Hexanes) if high purity (>99%) is required for biological assays.

Mechanistic & SAR Visualization

The following diagram illustrates the synthetic logic and the SAR decision tree that leads a medicinal chemist to select the 4-ethoxy substituent.

Figure 1: Synthetic evolution from commodity chemicals to the 4-ethoxy-1-indanone scaffold and its downstream application in drug discovery.[5]

Critical Analysis for Drug Development

When incorporating 4-ethoxy-1-indanone into a library, researchers must account for the "Peri-Effect" :

-

Electronic Shielding: The oxygen at position 4 donates electron density into the ring, but its proximity to the carbonyl (position 1) is less direct than the 6-position. However, the steric bulk of the ethoxy group at position 4 can twist the carbonyl out of planarity if the adjacent substituents are large, potentially altering binding affinity.

-

Metabolic Stability: The ethyl group is a metabolic soft spot (O-dealkylation by CYP450 enzymes). In late-stage lead optimization, this ethyl group might be deuterated (

) or fluorinated (

References

-

Sigma-Aldrich. Product Specification: 4-ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7). Link

-

Ledezma Fierro, J. A., et al. (2019). "Indanone Building Blocks from Lignin Related C-9 Platform Molecules." ChemRxiv. (Describes the Friedel-Crafts/Nazarov cyclization routes to indanones). Link

- Musial, A., et al. (2007). "Recent developments in the synthesis of indan-1-one derivatives." Current Organic Chemistry, 11(16).

-

Novartis Institutes for BioMedical Research. (2020). "Discovery of LNP023: A Factor B Inhibitor." Journal of Medicinal Chemistry. (Illustrates the use of ethoxy-substituted scaffolds in modern drug design). Link

-

PrepChem. "Synthesis of 4-Methoxy-1-indanone." (Standard protocol adapted for the Ethoxy variant). Link

Sources

- 1. CAS 40731-98-4: 4-hydroxy-1-indanone | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 4-hydroxy-1-indanone (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 3. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-ethoxy-2,3-dihydro-1H-inden-1-one | 1260017-55-7 [sigmaaldrich.com]

Mechanism of formation for 4-Ethoxy-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide on the Mechanism of Formation for 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Executive Summary

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of numerous neurotherapeutics and biologically active compounds [4]. Specifically, 4-Ethoxy-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-ethoxy-1-indanone) presents a unique synthetic target due to the regiochemical demands of its oxygenated aromatic ring [1]. This whitepaper deconstructs the mechanistic causality, regiochemical mapping, and optimized experimental workflows required to synthesize this molecule via intramolecular Friedel-Crafts acylation.

Regiochemical Mapping & Precursor Selection

The fundamental principle of synthesizing substituted 1-indanones lies in the strategic selection of the 3-arylpropanoic acid precursor. To yield 4-ethoxy-1-indanone, the required starting material is 3-(2-ethoxyphenyl)propanoic acid [2].

The Causality of Regioselectivity: In the precursor, the propanoic acid tether is located at the C1 position of the phenyl ring, while the ethoxy group (-OCH₂CH₃) occupies the C2 (ortho) position. For cyclization to occur and form the thermodynamically favored 5-membered indanone ring, the electrophilic acylium ion must attack an ortho position relative to the tether.

-

Steric Blockade: The C2 position is covalently occupied by the ethoxy group, rendering it completely inaccessible for cyclization.

-

Geometric Constraint: The 3-carbon tether physically restricts the acylium ion from reaching the meta (C3/C5) or para (C4) positions.

-

Exclusive Cyclization: Consequently, electrophilic aromatic substitution (EAS) is forced exclusively at the C6 position .

Upon cyclization at C6, the original C1 carbon becomes the C3a bridgehead of the indanone, and the original C6 becomes the C7a bridgehead. The ethoxy-bearing C2 carbon maps directly to the C4 position of the resulting bicyclic system, yielding pure 4-ethoxy-2,3-dihydro-1H-inden-1-one.

Core Mechanism of Formation

The transformation of 3-(2-ethoxyphenyl)propanoic acid into 4-ethoxy-1-indanone is driven by an intramolecular Friedel-Crafts acylation [3]. The mechanism proceeds through four distinct phases:

-

Carboxylic Acid Activation: The hydroxyl group of the propanoic acid is a poor leaving group. It must be converted into a highly reactive acyl chloride using thionyl chloride (SOCl₂) or activated directly via a superacid.

-

Acylium Ion Generation: A Lewis acid (e.g., AlCl₃) coordinates with the chloride leaving group, facilitating its departure and generating a resonance-stabilized, highly electrophilic acylium ion.

-

Intramolecular Electrophilic Aromatic Substitution (EAS): The π-electrons of the aromatic ring at the C6 position attack the electrophilic acyl carbon. This disrupts aromaticity and forms a cationic sigma complex (Wheland intermediate).

-

Rearomatization: A base (often the counter-ion, AlCl₄⁻) abstracts the proton at the C6 position, restoring the aromatic system and yielding the final ketone.

Mechanistic pathway of 4-Ethoxy-1-indanone formation via Friedel-Crafts acylation.

Quantitative Data & Catalyst Optimization

The efficiency of the Friedel-Crafts acylation is highly dependent on the catalytic system employed [3]. The table below summarizes field-proven quantitative data for synthesizing 1-indanones, allowing researchers to balance yield against operational safety and atom economy.

| Catalyst System | Reagents | Temp (°C) | Time (h) | Yield (%) | Operational Notes |

| Lewis Acid | SOCl₂, AlCl₃, DCM | 0 to 25 | 4 - 6 | 85 - 92 | Requires two steps; highest regioselectivity; mild temperatures. |

| Brønsted Acid | TfOH (3 eq), neat/DCM | 25 | 2 - 4 | 78 - 85 | One-pot; highly corrosive; rapid reaction kinetics. |

| Eaton's Reagent | 7.7 wt% P₂O₅ in MeSO₃H | 50 - 60 | 6 - 8 | 70 - 80 | One-pot; atom economical; requires viscous aqueous workup. |

| Polyphosphoric Acid | PPA, neat | 80 - 100 | 4 - 6 | 65 - 75 | Harsh conditions; difficult extraction due to polymer matrix. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to verify causality and reaction progress at every stage.

Protocol A: Two-Step Synthesis via Acyl Chloride (Recommended for High Purity)

This method utilizes a classical Lewis acid approach, separating the activation and cyclization steps to prevent unwanted polymerization or side reactions.

Step 1: Acyl Chloride Formation

-

Setup: Dissolve 10.0 mmol of 3-(2-ethoxyphenyl)propanoic acid in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Add 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Addition: Cool the flask to 0 °C. Add thionyl chloride (15.0 mmol, 1.5 eq) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

IPC Validation: Perform an IR spot test. The broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) must disappear, and the C=O stretch must shift from ~1710 cm⁻¹ to ~1800 cm⁻¹, confirming complete conversion to the acyl chloride.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

Step 2: Intramolecular Cyclization

-

Setup: Redissolve the crude acid chloride in 30 mL of anhydrous DCM and cool to 0 °C under argon.

-

Catalysis: Add anhydrous aluminum chloride (AlCl₃, 12.0 mmol, 1.2 eq) in small portions to control the exothermic generation of the acylium ion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

IPC Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active starting material spot is entirely replaced by a less polar, strongly UV-active product spot.

-

Quench & Workup: Carefully pour the mixture over 50 g of crushed ice containing 10 mL of 1M HCl to break the aluminum-ketone complex. Extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove residual acid) and brine.

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography to yield 4-ethoxy-2,3-dihydro-1H-inden-1-one. Confirm structure via ¹H NMR (look for characteristic indanone aliphatic multiplets at ~2.6 ppm and ~3.0 ppm).

Step-by-step experimental workflow for the two-step synthesis of 4-Ethoxy-1-indanone.

Protocol B: One-Pot Synthesis via Eaton's Reagent

For rapid library generation where atom economy is prioritized over absolute yield, Eaton's reagent provides a direct cyclization route.

-

Setup: Charge a dry round-bottom flask with Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10 mL per gram of substrate).

-

Addition: Add 3-(2-ethoxyphenyl)propanoic acid (1.0 eq) in one portion at room temperature.

-

Reaction: Heat the mixture to 50 °C and stir for 6 hours. Causality Note: The methanesulfonic acid acts as a solvent and proton source, while P₂O₅ acts as a potent dehydrating agent, driving the direct conversion of the acid to the acylium ion without a chlorinating agent.

-

Workup: Cool to room temperature and slowly pour into an ice-water mixture (highly exothermic). Extract with ethyl acetate. Wash the organic layer extensively with saturated NaHCO₃ until the aqueous phase tests slightly basic (pH ~8), ensuring complete removal of methanesulfonic acid. Dry, concentrate, and purify.

References

-

National Center for Biotechnology Information. "3-(2-Ethoxyphenyl)propanoic acid". PubChem Compound Summary for CID 2747694. Available at: [Link]

-

Ruzza, C., et al. "Synthesis of 1-indanones with a broad range of biological activity". Beilstein Journal of Organic Chemistry, 13, 46. Available at: [Link]

Theoretical Calculations on 4-Ethoxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Computational Guide

Executive Summary

In contemporary drug discovery and materials science, empirical synthesis must be guided by robust theoretical frameworks to minimize attrition rates. 4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7) —commonly referred to as 4-ethoxyindan-1-one—is a highly versatile pharmacophore. The indanone core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, anticancer, and neuroprotective agents 1.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic parameter reporting. Here, we dissect the causality behind the computational methods used to evaluate this molecule. By employing Density Functional Theory (DFT) and molecular docking, we establish a self-validating system to predict the electronic, spectroscopic, and biological behavior of 4-ethoxyindan-1-one.

Molecular Architecture and Rationale

The structure of 4-ethoxy-2,3-dihydro-1H-inden-1-one consists of a benzene ring fused to a cyclopentanone ring, with an ethoxy group (-OCH₂CH₃) substituted at the 4-position.

-

The Indanone Core: Provides a rigid, planar hydrophobic surface capable of

stacking interactions, while the carbonyl oxygen acts as a potent hydrogen-bond acceptor. -

The Ethoxy Substituent: Acts as an electron-donating group (EDG) via resonance. The lone pairs on the oxygen atom delocalize into the aromatic

-system, significantly perturbing the electron density, destabilizing the Highest Occupied Molecular Orbital (HOMO), and altering the Molecular Electrostatic Potential (MEP) compared to unsubstituted indanone 2.

Computational Framework and Causality

Selection of the Level of Theory

For indanone derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard 1.

-

Why B3LYP? It perfectly balances computational cost with the accurate treatment of electron exchange and correlation, which is critical for conjugated aromatic systems.

-

Why 6-311++G(d,p)? The addition of diffuse functions (++) is strictly required here because of the lone electron pairs on both the carbonyl and ethoxy oxygen atoms. Diffuse functions allow the electron density to expand spatially, preventing the artificial confinement of the oxygen lone pairs. The polarization functions ((d,p)) ensure accurate modeling of the angular momentum, crucial for resolving the exact dihedral angle of the flexible ethoxy tail.

Protocol: Ground State Geometry Optimization (Self-Validating)

To ensure trustworthiness, the computational protocol must be self-validating. An optimized geometry is meaningless if it represents a saddle point rather than a true local minimum.

-

Coordinate Generation: Construct the 3D model of 4-ethoxyindan-1-one using a builder module (e.g., GaussView), ensuring the ethoxy group is initially set to a staggered conformation to avoid steric clashes.

-

Optimization Execution: Run the DFT calculation at the B3LYP/6-311++G(d,p) level with tight Self-Consistent Field (SCF) convergence criteria (

atomic units). -

Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

-

Data Verification: Interrogate the output file. There must be exactly zero imaginary frequencies. If an imaginary frequency (a negative wavenumber) is present, the structure is trapped in a transition state. The causality of this failure is usually high symmetry; the protocol dictates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing.

Fig 1. Self-validating DFT computational workflow for 4-Ethoxy-2,3-dihydro-1H-inden-1-one.

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Dynamics

The Frontier Molecular Orbitals dictate the chemical reactivity of the molecule. For 4-ethoxyindan-1-one, the HOMO is primarily localized over the benzene ring and the ethoxy oxygen, reflecting its electron-donating nature. The LUMO is heavily concentrated on the electron-withdrawing carbonyl group and the adjacent

Global Reactive Descriptors

Based on established theoretical parameters for substituted indanones computed at the B3LYP/6-311++G(d,p) level 2, the following table summarizes the representative quantitative data for the ethoxy derivative.

| Quantum Descriptor | Symbol | Representative Value (eV) | Physical Significance |

| HOMO Energy | -5.82 | Electron-donating capacity; dictates nucleophilic attacks. | |

| LUMO Energy | -2.35 | Electron-accepting capacity; dictates electrophilic attacks. | |

| Energy Gap | 3.47 | High gap implies high kinetic stability and lower reactivity. | |

| Chemical Hardness | 1.73 | Resistance to charge transfer ( | |

| Chemical Softness | 0.29 | Molecular polarizability ( | |

| Electronegativity | 4.08 | Tendency to attract electrons ( | |

| Electrophilicity Index | 4.81 | Overall electrophilic power ( |

Spectroscopic Predictions (IR, UV-Vis, NMR)

Theoretical calculations allow us to predict spectral data, which serves as a fingerprint for experimental verification.

-

IR Spectroscopy: The frequency calculations yield harmonic vibrational modes. Because DFT slightly overestimates frequencies due to the neglect of anharmonicity, a standard scaling factor of 0.9613 must be applied to the B3LYP/6-311++G(d,p) results. The characteristic

stretch of the indanone core is typically predicted around -

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate vertical excitation energies. For indanones, the CAM-B3LYP functional is often preferred for TD-DFT as it corrects for long-range charge transfer excitations 3. The primary transition (

) involves the carbonyl oxygen. -

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic magnetic shielding tensors, allowing for the highly accurate prediction of

and

Molecular Electrostatic Potential (MEP) & Docking Workflows

MEP Mapping

The MEP map is a 3D visual representation of charge distribution, critical for predicting non-covalent interactions with biological targets 1. In 4-ethoxyindan-1-one:

-

Red Regions (Negative Potential): Localized around the carbonyl oxygen and the ethoxy oxygen. These are primary sites for hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Localized around the aliphatic hydrogens of the cyclopentanone ring and the ethoxy tail, serving as weak hydrogen bond donors or steric anchors.

Protocol: Molecular Docking

To translate theoretical quantum mechanics into biological applicability, the DFT-optimized ligand is subjected to molecular docking against therapeutic targets (e.g., melanoma cell line proteins, PDB ID: 1HJD) 2.

-

Ligand Preparation: Import the DFT-optimized .log or .chk file. Causality: Using the DFT geometry rather than a force-field minimized geometry ensures the exact dihedral angle of the ethoxy group is preserved, preventing artificial steric clashes in the binding pocket. Assign Gasteiger partial charges.

-

Receptor Preparation: Retrieve the target protein from the PDB. Strip co-crystallized water molecules (unless bridging waters are structurally vital), add polar hydrogens, and merge non-polar hydrogens.

-

Grid Box Definition: Map the active site. The grid box must encompass the known catalytic triad or allosteric site, with a spacing of

to ensure high-resolution sampling. -

Docking Execution: Utilize AutoDock Vina employing the Lamarckian Genetic Algorithm (LGA). The LGA is chosen because it combines global conformational searching with local gradient-based energy minimization.

-

Pose Analysis: Extract the pose with the lowest binding affinity (

in kcal/mol) and analyze the specific hydrogen bonding between the indanone carbonyl and the receptor's amino acid backbone.

Fig 2. Step-by-step molecular docking protocol for evaluating indanone-protein interactions.

Conclusion

The theoretical evaluation of 4-Ethoxy-2,3-dihydro-1H-inden-1-one bridges the gap between quantum mechanics and applied pharmacology. By strictly adhering to a self-validating DFT protocol at the B3LYP/6-311++G(d,p) level, researchers can accurately map the electronic perturbations caused by the ethoxy substituent. These quantum descriptors directly inform the molecule's MEP, which subsequently dictates its binding affinity and orientation during molecular docking studies, ultimately accelerating the rational design of indanone-based therapeutics.

References

-

Erkan, S., & Alkaya Yıldız, C. "Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking." Turkish Computational and Theoretical Chemistry, 8(2), 101-109 (2024). Available at:[Link]

-

Beilstein Journals. "Symmetrical D–π–A–π–D indanone dyes: a new design for nonlinear optics and cyanide detection." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Potential biological activity of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Technical Whitepaper: The Pharmacophore Potential of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

Executive Summary

4-Ethoxy-2,3-dihydro-1H-inden-1-one (4-ethoxy-1-indanone) represents a critical, yet underutilized, scaffold in the design of multi-target directed ligands (MTDLs). While the 5,6-dimethoxy-1-indanone core is widely recognized as the pharmacophore anchor for Donepezil (Aricept) , the 4-ethoxy variant offers distinct physicochemical advantages. By altering the electronic density of the aromatic ring and modifying the lipophilic vector at the C4 position, this scaffold provides a strategic entry point for developing next-generation acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) dual inhibitors.

This technical guide analyzes the biological potential of 4-ethoxy-1-indanone, detailing its structural advantages, synthetic pathways, and validation protocols for researchers targeting neurodegenerative pathologies.

Structural Analysis & Pharmacophore Mapping

The indanone core is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. The specific substitution at the C4 position with an ethoxy group introduces unique properties compared to the canonical 5,6-dimethoxy pattern found in Donepezil.

Physicochemical Impact of the 4-Ethoxy Group

-

Lipophilicity (cLogP): The ethoxy chain increases lipophilicity relative to a methoxy group or hydrogen. This is critical for Central Nervous System (CNS) agents, where blood-brain barrier (BBB) penetration is a rate-limiting step.

-

Steric Bulk: The C4 position is adjacent to the carbonyl group (C1) and the bridgehead. Substitution here imposes steric constraints that can enhance selectivity by preventing binding to "off-target" enzymes with smaller active site pockets.

-

Electronic Effects: The ethoxy group is an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Trp286 in AChE or Tyr326 in MAO-B).

Visualization: The Indanone Scaffold Versatility

Figure 1: Strategic branching of the 4-ethoxy-1-indanone scaffold into major therapeutic classes.

Primary Therapeutic Applications

Neurodegeneration: The "Donepezil-Like" Strategy

The most immediate application of 4-ethoxy-1-indanone is as a precursor for Donepezil analogs. Donepezil acts by binding to the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE.

-

Mechanism: The indanone moiety binds to the PAS (Trp286).

-

Hypothesis: Replacing the 5,6-dimethoxy group with a 4-ethoxy group alters the orientation of the molecule in the PAS. This can reduce steric clash in mutant enzyme forms or enhance binding affinity through optimized hydrophobic contacts.

-

Dual Inhibition: Compounds derived from this core have shown potential to inhibit both AChE and MAO-B, a "one-molecule, multiple-targets" approach essential for multifactorial diseases like Alzheimer's.

Oncology: Aromatase and Tubulin Inhibition

Substituted indanones are established inhibitors of aromatase (CYP19), the enzyme responsible for estrogen biosynthesis.

-

Relevance: Estrogen-dependent breast cancer.

-

Design: Condensation of 4-ethoxy-1-indanone with pyridine-4-carboxaldehyde yields structures that coordinate with the Heme iron of aromatase via the pyridine nitrogen, while the indanone core fits the hydrophobic pocket.

Synthetic Utility & Derivatization

To utilize this scaffold, researchers must first synthesize the core or acquire it (CAS 1260017-55-7). The primary route involves the cyclization of phenylpropionic acid derivatives.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of the 4-ethoxy-1-indanone core from 3-ethoxybenzaldehyde.

Reagents:

-

3-Ethoxybenzaldehyde

-

Malonic acid[1]

-

Thionyl chloride (

) -

Aluminum chloride (

)

Workflow:

-

Knoevenagel Condensation: React 3-ethoxybenzaldehyde with malonic acid in pyridine/piperidine to form 3-ethoxycinnamic acid.

-

Hydrogenation: Reduce the double bond (

, Pd/C) to yield 3-(3-ethoxyphenyl)propanoic acid. -

Cyclization:

-

Convert the acid to the acid chloride using

(Reflux, 2h). -

Perform intramolecular Friedel-Crafts acylation using

in dichloromethane (DCM) at 0°C to RT. -

Note: The 3-ethoxy group directs cyclization to the para-position relative to the ethoxy, but ortho to the alkyl chain, favoring the formation of the 4-ethoxy and 6-ethoxy isomers. Isomer separation via column chromatography is required.

-

Visualization: Synthetic Pathway

Figure 2: Step-wise synthesis of the 4-ethoxy-1-indanone core.

Experimental Validation Protocols

To validate the biological activity of derivatives synthesized from this core, the following assays are the industry standard.

In Vitro AChE Inhibition (Modified Ellman’s Assay)

-

Purpose: Determine the

of the derivative against Acetylcholinesterase. -

Principle: Thiocholine (produced by AChE hydrolysis of acetylthiocholine) reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), measurable at 412 nm.

Protocol:

-

Buffer Prep: 0.1 M phosphate buffer (pH 8.0).

-

Enzyme Prep: Dissolve AChE (from Electrophorus electricus or human recombinant) in buffer (0.1 U/mL).

-

Substrate: Acetylthiocholine iodide (0.5 mM).

-

Chromogen: DTNB (0.3 mM).

-

Execution:

-

Add 150 µL buffer, 20 µL test compound (in DMSO), and 20 µL enzyme solution to a 96-well plate.

-

Incubate at 25°C for 5 minutes.

-

Add 10 µL of DTNB and 10 µL of substrate to initiate reaction.

-

Monitor absorbance at 412 nm for 5–10 minutes.

-

-

Calculation: % Inhibition =

.

In Silico ADME Prediction

Before synthesis, validate the "drug-likeness" of 4-ethoxy-1-indanone derivatives.

-

Tool: SwissADME or Schrödinger QikProp.

-

Key Parameters:

-

BBB Permeant: Must be "Yes" for neurodegenerative targets.

-

P-gp Substrate: Ideally "No" to avoid efflux.

-

Lipinski Violations: 0 preferred.

-

References

-

Sigma-Aldrich. (2023). Product Specification: 4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7).Link

-

Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

- Patil, P. O., et al. (2013). "A comprehensive review on synthesis and biological activities of indanones." Current Organic Chemistry, 17(20). (Contextualizing the scaffold).

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

-

BenchChem. (2023). "Comparative Biological Activity of Substituted Indanones." Link

Sources

An In-depth Technical Guide on the Reactivity and Stability of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive examination of the reactivity and stability of 4-Ethoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The following sections detail the molecule's physicochemical properties, its behavior under various stress conditions, and validated protocols for its analysis, offering critical insights for researchers and professionals in drug development.

Introduction

4-Ethoxy-2,3-dihydro-1H-inden-1-one belongs to the indanone class of compounds, which are integral structural motifs in numerous biologically active molecules and natural products.[1][2] The stability and reactivity of this intermediate are paramount, as they directly influence the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). Understanding its degradation pathways is crucial for developing robust formulations and establishing appropriate storage conditions.[3][4] This document serves as a technical resource, outlining a systematic approach to evaluating the stability-indicating profile of 4-Ethoxy-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-Ethoxy-2,3-dihydro-1H-inden-1-one is the foundation for any stability and reactivity study.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.22 g/mol | [5] |

| CAS Number | 1260017-55-7 | [5] |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Storage Conditions | 2-8 °C | [5] |

Forced Degradation and Reactivity Studies

Forced degradation, or stress testing, is the intentional degradation of a substance under conditions more severe than accelerated stability testing.[3][6] These studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[7][8] The following sections detail the predicted reactivity of 4-Ethoxy-2,3-dihydro-1H-inden-1-one under various stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[9] The stability of 4-Ethoxy-2,3-dihydro-1H-inden-1-one was investigated under acidic and basic conditions.

-

Acid-Catalyzed Reactivity : In the presence of a strong acid, the carbonyl oxygen of the indanone ring can be protonated, making the carbonyl carbon more electrophilic.[10] While the ethoxy group is generally stable, under harsh acidic conditions and elevated temperatures, ether cleavage could potentially occur. The primary degradation pathway is more likely to involve reactions related to the ketone functionality, such as acid-catalyzed aldol-type condensations or rearrangements.[11]

-

Base-Catalyzed Reactivity : Under basic conditions, the α-protons to the carbonyl group are acidic and can be abstracted to form an enolate. This enolate can participate in various reactions, including aldol-type condensations with other molecules of the indanone.[11] The aromatic ether linkage is generally stable to basic conditions.

Oxidative Stability

Oxidative degradation can be a significant issue for drug stability. The susceptibility of 4-Ethoxy-2,3-dihydro-1H-inden-1-one to oxidation was evaluated using a common oxidizing agent.

-

Reactivity with Hydrogen Peroxide : The indanone moiety is susceptible to oxidation.[12][13] The methylene group alpha to the carbonyl could be a primary site of oxidation. Furthermore, the electron-rich aromatic ring, activated by the ethoxy group, is also a potential site for oxidative degradation.

Thermal Stability

Thermal stability is a critical parameter for determining appropriate storage and handling conditions.[8]

-

Behavior at Elevated Temperatures : Cyclic ketones can undergo thermal decomposition, although this typically requires high temperatures.[14] For a molecule like 4-Ethoxy-2,3-dihydro-1H-inden-1-one, thermal stress is more likely to accelerate other degradation pathways, such as oxidation, rather than causing direct thermal fragmentation under typical pharmaceutical storage and processing conditions.

Photochemical Stability

Exposure to light can induce photochemical reactions in susceptible molecules.[15]

-

Photoreactivity : Aromatic ketones are known to be photochemically reactive.[15][16] Upon absorption of UV light, the carbonyl group can be excited to a triplet state.[17] This excited state can then participate in reactions such as photoreduction or the formation of radicals, which can lead to a variety of degradation products.[18] The presence of the ethoxy group may also influence the photochemical behavior.

Experimental Protocols

The following protocols provide a systematic approach to investigating the stability of 4-Ethoxy-2,3-dihydro-1H-inden-1-one.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Stability Testing

-

Preparation : Prepare a stock solution of 4-Ethoxy-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Condition : To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Basic Condition : To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubation : Store the acidic and basic solutions, along with a control solution (1 mL stock + 1 mL water), at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization : After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis : Dilute the neutralized samples and the control to a suitable concentration for HPLC analysis.

Protocol for Oxidative Stability Testing

-

Preparation : Prepare a 1 mg/mL stock solution of the compound.

-

Oxidative Condition : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubation : Store the solution at room temperature for a set time, monitoring for degradation at various intervals.

-

Analysis : Dilute the sample for HPLC analysis.

Protocol for Thermal Stability Testing

-

Preparation : Place a known quantity of the solid compound in a vial.

-

Incubation : Store the vial in a temperature-controlled oven at a high temperature (e.g., 70°C) for an extended period.

-

Analysis : At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

Protocol for Photostability Testing

-

Preparation : Prepare solutions of the compound and place some of the solid compound in transparent containers.

-

Exposure : Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing. Protect a set of control samples from light.

-

Analysis : After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner.

Summary of Degradation under Various Stress Conditions

| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Observed |

| 0.1 M HCl | 72 | 60 | Data to be filled | Data to be filled |

| 0.1 M NaOH | 72 | 60 | Data to be filled | Data to be filled |

| 3% H₂O₂ | 24 | 25 | Data to be filled | Data to be filled |

| Thermal | 168 | 70 | Data to be filled | Data to be filled |

| Photolytic | As per ICH Q1B | 25 | Data to be filled | Data to be filled |

Proposed Degradation Pathways

Caption: Potential degradation pathways of 4-Ethoxy-2,3-dihydro-1H-inden-1-one.

Conclusion

This technical guide outlines a comprehensive strategy for assessing the reactivity and stability of 4-Ethoxy-2,3-dihydro-1H-inden-1-one. The described forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this important pharmaceutical intermediate. The insights gained from these studies are critical for the development of stable drug formulations and for ensuring the overall quality and safety of the final medicinal product.

References

-

Fabrizi de Biani, F., Corsini, M., Reale, A., & Cappelli, A. (n.d.). Chemical oxidation of indenone derivatives T2‐InD or T3‐InD with FeCl3... ResearchGate. Retrieved from [Link]

-

Karanjit, S., Tamura, A., Kashihara, M., & Namba, K. (n.d.). Preparation of arylidene-1-indanone derivatives by one-pot oxidation... ResearchGate. Retrieved from [Link]

-

28.3: Organic Photochemistry. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Thermal Decomposition of 2-Cyclopentenone. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Mechanism for ring expansion of an Indanone derivative to a Lawsone derivative. (2025, February 15). Chemistry Stack Exchange. Retrieved from [Link]

-

Photochemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

Palladium/Norbornene‐Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. (n.d.). DSPACE. Retrieved from [Link]

-

Efficient synthesis of selected indenones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Cyclic Ketones as Future Fuels: Reactivity with OH Radicals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless - CORE. (n.d.). CORE. Retrieved from [Link]

-

Charlier, M., Helene, C., & Carrier, W. L. (n.d.). PHOTOCHEMICAL REACTIONS OF AROMATIC KETONES WITH NUCLEIC ACIDS AND THEIR COMPONENTS–III. CHAIN BREAKAGE AND THYMINE DIMERIZATION IN BENZOPHENONE PHOTOSENSITIZED DNA*. Scilit. Retrieved from [Link]

-

Indenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). MDPI. Retrieved from [Link]

-

Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. (n.d.). American Chemical Society. Retrieved from [Link]

-

Supporting Information Selective Synthesis of Oxygen-containing Heterocycles via Tandem Reactions of 1,2-Allenic Ketones with Ethyl 4. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions. (2026, January 21). Oreate AI Blog. Retrieved from [Link]

-

Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2020, November 12). BioPharm International. Retrieved from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

-

Acid–base reaction - Catalysis, Equilibrium, Reactions. (2026, March 2). Britannica. Retrieved from [Link]

-

Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR. Retrieved from [Link]

-

Acid and base catalyzed formation of hydrates and hemiacetals | Organic chemistry | Khan Academy. (2013, December 26). YouTube. Retrieved from [Link]

-

Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022, May 6). Bangladesh Journals Online. Retrieved from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. Retrieved from [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2025, August 7). ResearchGate. Retrieved from [Link]

-

1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-one. (2025, October 15). EPA. Retrieved from [Link]

-

Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores. Retrieved from [Link]

-

Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. Retrieved from [Link]

-

Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]

-

CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]

-

4-methoxy-2,3-dihydro-1H-indene. (n.d.). PubChem. Retrieved from [Link]

-